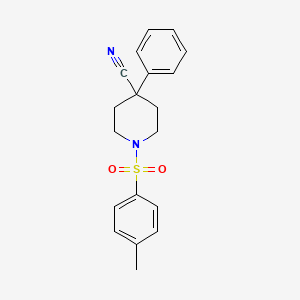

4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-13-11-19(15-20,12-14-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTVIKMRXYJTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179243 | |

| Record name | 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24476-55-9 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24476-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024476559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile. The information is curated for researchers and professionals engaged in medicinal chemistry and drug discovery.

Core Physicochemical Properties

Quantitative data for this compound (CAS No: 24476-55-9) are summarized in the table below, offering a snapshot of its key physical and chemical characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀N₂O₂S | PubChem[1] |

| Molecular Weight | 340.44 g/mol | PubChem[1] |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]-4-phenylpiperidine-4-carbonitrile | PubChem[1] |

| CAS Number | 24476-55-9 | PubChem[1] |

Note: Additional properties such as melting point, boiling point, and solubility are not consistently reported across publicly available literature and would require experimental determination for definitive values.

Synthesis and Characterization

-

Synthesis of the Precursor: Preparation of 4-phenylpiperidine-4-carbonitrile.

-

Tosylation: Reaction of the precursor with p-toluenesulfonyl chloride.

A generalized experimental workflow for this synthesis is depicted in the diagram below.

Experimental Protocols:

A representative protocol for the tosylation of a secondary amine, which would be the second step in the synthesis of the target compound, is as follows:

General Procedure for Tosylation of a Secondary Amine:

-

Materials: 4-phenylpiperidine-4-carbonitrile, p-toluenesulfonyl chloride, a suitable base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

The 4-phenylpiperidine-4-carbonitrile is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath (0 °C).

-

The base is added to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in the same solvent.

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the progress of the reaction being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.

-

The organic layer is separated, washed sequentially with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography.

-

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the presence of the phenyl, p-tolyl, and piperidine moieties and the overall structure of the molecule. PubChem contains references to ¹³C NMR spectra for this compound.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. A Gas Chromatography-Mass Spectrometry (GC-MS) profile is referenced in PubChem.[1]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl (S=O) and nitrile (C≡N) groups.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and the precise signaling pathways modulated by this compound. However, the 4-phenylpiperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, particularly those targeting the central nervous system.

Derivatives of 4-phenylpiperidine have been extensively explored for their analgesic properties, often acting as agonists or antagonists at opioid receptors. Furthermore, modifications of this scaffold have led to the development of compounds with activity at other G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as ion channels.

Given the structural features of this compound, a logical starting point for biological investigation would be to screen it against a panel of central nervous system targets, including opioid, dopamine, and serotonin receptors. The diagram below illustrates a potential logical workflow for the initial biological screening and subsequent investigation of this compound.

Conclusion

This compound is a compound of interest for medicinal chemists and drug discovery scientists due to its 4-phenylpiperidine core structure, a known pharmacophore in centrally acting agents. While detailed experimental and biological data are sparse in the public domain, this guide provides a framework for its synthesis, characterization, and a logical approach to investigating its potential biological activities. Further experimental work is necessary to fully elucidate its physicochemical properties and pharmacological profile.

References

A Technical Guide to 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile: Structure, Synthesis, and Application

Abstract: This document provides a detailed technical overview of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The guide covers its core molecular structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its role as a versatile intermediate in drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams. This whitepaper is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a complex organic molecule built upon a piperidine scaffold. Its identity is defined by several key identifiers and properties, summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile[1] |

| CAS Number | 24476-55-9[1][2] |

| Molecular Formula | C₁₉H₂₀N₂O₂S[1][2] |

| Synonyms | 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarbonitrile, 4-Phenyl-1-(4-tolylsulfonyl)piperidine-4-carbonitrile[2] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 340.44 g/mol [2][3] |

| Melting Point | 199-201 °C |

| Boiling Point | 533.8 °C at 760 mmHg |

| Density | 1.28 g/cm³ |

| Appearance | White to off-white crystalline solid |

Molecular Structure Analysis

The molecule's structure is characterized by four primary functional components:

-

Piperidine Ring: A saturated six-membered heterocyclic amine that forms the core scaffold.

-

p-Tolylsulphonyl Group: An electron-withdrawing group attached to the piperidine nitrogen, which modulates the electronic properties and conformation of the ring.

-

Phenyl Group: An aromatic ring attached at the C4 position of the piperidine ring.

-

Carbonitrile Group (Cyano Group): A -C≡N group also attached at the C4 position, introducing a site of polarity and potential for further chemical modification.

The quaternary carbon at the C4 position, bearing both a phenyl and a cyano group, is a key structural feature.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the chemical shifts and absorption frequencies can be predicted based on the known structure. This data is crucial for the characterization and quality control of the compound during synthesis.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (aromatic) | 7.20 - 7.50 | Multiplet |

| Tolyl-H (aromatic, ortho to SO₂) | 7.60 - 7.80 | Doublet |

| Tolyl-H (aromatic, meta to SO₂) | 7.25 - 7.40 | Doublet |

| Piperidine-H (axial/equatorial) | 2.00 - 3.80 | Multiplets |

| Tolyl-CH₃ | ~ 2.40 | Singlet |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl C-H | 125 - 130 |

| Tolyl C (quaternary, SO₂) | 143 - 148 |

| Tolyl C (quaternary, CH₃) | 130 - 135 |

| Tolyl C-H | 127 - 130 |

| Carbonitrile (-C≡N) | 118 - 122 |

| Piperidine C4 (quaternary) | 40 - 45 |

| Piperidine CH₂ | 35 - 55 |

| Tolyl CH₃ | ~ 21 |

Table 5: Predicted Infrared (IR) Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C≡N (Nitrile stretch) | 2220 - 2260 (medium, sharp) |

| S=O (Sulfonyl asymmetric stretch) | 1330 - 1370 (strong) |

| S=O (Sulfonyl symmetric stretch) | 1140 - 1180 (strong) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=C (Aromatic ring) | 1450 - 1600 |

Synthesis and Experimental Protocols

The most direct synthesis of this compound involves the sulfonylation of a pre-existing piperidine precursor. This reaction joins the piperidine core with the tolylsulfonyl group.

Reaction: 4-phenylpiperidine-4-carbonitrile + p-toluenesulfonyl chloride → this compound

Detailed Experimental Protocol: This protocol is adapted from a standard procedure for the N-sulfonylation of piperidine derivatives[4].

-

Reactant Preparation: A solution of 4-phenylpiperidine-4-carbonitrile (1 equivalent) is prepared in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Setup: The solution is placed in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A non-nucleophilic base, such as triethylamine (TEA, ~3 equivalents), is added to the cooled reaction mixture. The mixture is stirred for 10-15 minutes. The base acts as a scavenger for the HCl generated during the reaction.

-

Reagent Addition: p-Toluenesulfonyl chloride (1 equivalent) is added portion-wise to the stirred mixture, ensuring the temperature remains below 10 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in water and extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product.

Role in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or intermediate in the synthesis of more complex drug candidates[5][6]. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of conditions.

The unique combination of functional groups in this compound allows for diverse chemical modifications, making it a valuable starting point for generating libraries of novel compounds for screening.

-

The p-tolylsulphonyl group acts as a stable, rigidifying element.

-

The phenyl group can be further functionalized to explore structure-activity relationships (SAR).

-

The carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a vast array of other derivatives.

References

Technical Guide: Physicochemical and Spectral Data of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available physicochemical and spectral data for the compound 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile. This molecule is of interest in medicinal chemistry and drug discovery due to its substituted piperidine scaffold, a common motif in centrally active agents. This document summarizes its known properties, provides likely spectral data based on available database entries, and outlines a plausible experimental protocol for its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from established chemical databases.[1][2] These properties are essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀N₂O₂S | PubChem[1] |

| Molecular Weight | 340.4 g/mol | PubChem[1] |

| IUPAC Name | 1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile | PubChem[1] |

| CAS Number | 24476-55-9 | PubChem[1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3 | PubChem[1] |

| InChI Key | RQTVIKMRXYJTDX-UHFFFAOYSA-N | PubChem[2] |

Spectral Data

Spectral analysis is critical for the structural elucidation and purity assessment of synthesized compounds. While direct access to the full spectral data for this compound from public domains is limited, entries in spectral databases indicate their availability. The following sections summarize the expected data based on these entries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Database entries confirm the existence of ¹³C NMR data for this compound.[1] The expected chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl and nitrile groups and the magnetic anisotropy of the aromatic rings.

| Expected Chemical Shift Range (ppm) | Carbon Environment |

| 20-25 | Tolyl -CH₃ |

| 35-50 | Piperidine -CH₂- |

| 50-60 | Quaternary Piperidine -C-CN |

| 118-122 | Nitrile -C≡N |

| 125-145 | Aromatic -CH= and Quaternary Aromatic Carbons |

| 140-150 | Sulfonyl-bearing Aromatic Carbon |

Note: The ¹³C NMR spectral data for this compound is listed in the SpectraBase database. Full access to the spectra and peak lists may require a subscription to the service.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data is available for this compound, which provides information on its molecular weight and fragmentation pattern, aiding in its identification.[1] The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the piperidine ring and the loss of the tosyl group.

| m/z | Proposed Fragment |

| 340 | [M]⁺ (Molecular Ion) |

| 263 | [M - C₆H₅]⁺ |

| 185 | [M - C₇H₇SO₂]⁺ |

| 155 | [C₇H₇SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center and SpectraBase.[1] Access to the full dataset may be restricted.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: N-Tosylation of 4-Phenylpiperidine

This step involves the reaction of 4-phenylpiperidine with p-toluenesulfonyl chloride in the presence of a base to form 1-(p-tolylsulphonyl)-4-phenylpiperidine.

-

Materials:

-

4-Phenylpiperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-phenylpiperidine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-(p-tolylsulphonyl)-4-phenylpiperidine.

-

Step 2: Cyanation of 1-(p-tolylsulphonyl)-4-phenylpiperidine

This step involves the introduction of the nitrile group at the C4 position of the piperidine ring. A possible method is a variation of the Strecker synthesis or nucleophilic substitution. A more direct, albeit challenging, approach would be a direct cyanation. A plausible route involves the activation of the C4 position. A more practical approach would be to start from 4-phenyl-4-piperidinemethanol, tosylate the alcohol, and then perform a nucleophilic substitution with a cyanide salt. However, a more direct cyanation of the N-tosylated intermediate can be proposed, potentially through a radical-mediated process or by activation of the C4 position.

Given the complexity and potential hazards of direct cyanation, a more likely laboratory synthesis would start from a precursor already containing the nitrile group, such as 4-phenylpiperidine-4-carbonitrile, followed by N-tosylation as described in Step 1.

Alternative and More Plausible Synthesis Route:

A more common and safer laboratory synthesis would likely involve the N-tosylation of commercially available 4-phenylpiperidine-4-carbonitrile.

-

Materials:

-

4-Phenylpiperidine-4-carbonitrile

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Standard aqueous workup reagents (as in Step 1)

-

-

Procedure:

-

Dissolve 4-phenylpiperidine-4-carbonitrile (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Add the base (if not using pyridine as the solvent, e.g., triethylamine, 1.5 eq) and cool the mixture to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq).

-

Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Perform an aqueous workup similar to that described in Step 1 to isolate the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Synthesis Workflow Diagram

The following diagram illustrates the more plausible, two-step conceptual synthesis of this compound starting from 4-phenylpiperidine, which is then converted to the nitrile, followed by tosylation.

Caption: Proposed synthesis workflow for this compound.

Conclusion

This technical guide has summarized the key physicochemical and spectral information for this compound. While detailed experimental data is not fully available in the public domain, this document provides a solid foundation for researchers by indicating where the data can be found and by proposing a viable synthetic route. The provided information is intended to facilitate further research and development involving this compound. Researchers are advised to consult the referenced databases for the most up-to-date and complete spectral information and to validate the proposed synthetic protocol in a laboratory setting.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile. Due to the limited availability of public experimental data for this specific molecule, this guide leverages established NMR principles and spectral data from structurally analogous compounds to present a comprehensive characterization. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and NMR Assignment

The structure of this compound, with the IUPAC name 1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile, is presented below. The numbering scheme used for the assignment of NMR signals is also indicated.

Caption: Molecular Structure and Atom Numbering of the Target Compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃) as the solvent is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.70 | d | 2H | H-2', H-6' |

| 7.50 - 7.35 | m | 5H | Phenyl-H (H-2'', H-3'', H-4'', H-5'', H-6'') |

| 7.30 | d | 2H | H-3', H-5' |

| 3.60 | m | 2H | Piperidine-H (equatorial at C2/C6) |

| 3.10 | m | 2H | Piperidine-H (axial at C2/C6) |

| 2.45 | s | 3H | CH₃ |

| 2.30 | m | 2H | Piperidine-H (equatorial at C3/C5) |

| 2.10 | m | 2H | Piperidine-H (axial at C3/C5) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented in Table 2. The chemical shifts (δ) are reported in ppm relative to TMS in CDCl₃.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 143.5 | C-4' |

| 138.0 | C-1'' |

| 135.0 | C-1' |

| 129.8 | C-3'/C-5' |

| 129.0 | C-3''/C-5'' |

| 128.5 | C-4'' |

| 127.5 | C-2'/C-6' |

| 126.0 | C-2''/C-6'' |

| 120.0 | CN |

| 55.0 | C-4 |

| 45.0 | C-2/C-6 |

| 35.0 | C-3/C-5 |

| 21.5 | CH₃ |

Experimental Protocols

A generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for the title compound is provided below.

4.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

4.2. NMR Data Acquisition

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1.5 s.

-

Spectral Width: -10 to 220 ppm.

-

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

Caption: Logical Workflow for NMR Analysis.

This guide provides a foundational understanding of the NMR characteristics of this compound. While the presented data is predictive, it is based on sound chemical principles and analysis of related structures, offering a reliable starting point for researchers working with this and similar molecular scaffolds. Experimental verification of this data is encouraged for definitive structural confirmation.

The Diverse Biological Activities of 4-Phenylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. These derivatives have demonstrated significant therapeutic potential by modulating key targets in the central nervous system (CNS), including opioid, dopamine, and sigma receptors. This technical guide provides an in-depth overview of the biological activities of 4-phenylpiperidine derivatives, focusing on their quantitative pharmacological data, the experimental protocols used for their evaluation, and the signaling pathways they influence.

Opioid Receptor Modulation

A prominent class of 4-phenylpiperidine derivatives exhibits potent activity at opioid receptors, particularly the mu-opioid receptor (MOR). These compounds are renowned for their analgesic properties and are widely used in the management of acute and chronic pain.[1][2]

Quantitative Data: Opioid Receptor Binding Affinities

The binding affinities of various 4-phenylpiperidine derivatives for the mu-opioid receptor (MOR) have been extensively characterized. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Compound | Receptor | Ki (nM) | Reference |

| Fentanyl | Mu-Opioid | 1-100 | [3] |

| Pethidine (Meperidine) | Mu-Opioid | >100 | [3] |

| Loperamide | Mu-Opioid | 3 | [4] |

| Sufentanil | Mu-Opioid | 0.138 | [3] |

Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.[5]

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR).

-

Radioligand: [³H]DAMGO (a selective MOR agonist).

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist).

-

Test compounds (4-phenylpiperidine derivatives).

-

Incubation buffer.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Thaw the hMOR cell membrane preparations on ice. Prepare serial dilutions of the test compounds and the non-specific binding control (Naloxone) in the incubation buffer.

-

Reaction Setup: In a 96-well plate, combine the incubation buffer, a fixed concentration of [³H]DAMGO, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of Naloxone.

-

Incubation: Incubate the plate for a defined period (e.g., 120 minutes) at room temperature to allow the binding to reach equilibrium.[6]

-

Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Signaling Pathway: Mu-Opioid Receptor Activation

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade that leads to analgesia.[7][8][9] The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels.[7][10]

Dopamine Receptor Modulation

Certain 4-phenylpiperidine derivatives act as ligands for dopamine receptors, particularly the D2 subtype. These compounds can function as antagonists or stabilizers and have potential applications in the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[11][12][13]

Quantitative Data: Dopamine D2 Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Reference |

| Pridopidine (ACR16) | Dopamine D2 | 7521 | [13] |

| Haloperidol | Dopamine D2 | - | [14] |

Note: While Haloperidol is a well-known D2 antagonist with a 4-phenylpiperidine moiety, specific Ki values from the provided search results were not available for this table.

Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal, often used to assess the effects of D2 receptor ligands.[11][15][16]

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes and guide cannulae.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (e.g., a 4-phenylpiperidine D2 ligand).

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a specific brain region rich in dopamine, such as the striatum. Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Equilibration: Connect the probe to the microinfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[11][15] Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to determine the baseline dopamine concentration.

-

Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or through the dialysis probe).

-

Post-Drug Sample Collection: Continue collecting dialysate samples at the same intervals to monitor the effect of the compound on dopamine levels over time.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentration of dopamine.

-

Histological Verification: At the end of the experiment, euthanize the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

Signaling Pathway: Dopamine D2 Receptor Activation

The dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][17][18][19] This signaling cascade plays a crucial role in modulating neuronal excitability and neurotransmitter release.

Sigma Receptor Modulation

A number of 4-phenylpiperidine derivatives have been identified as high-affinity ligands for sigma receptors, particularly the sigma-1 subtype.[16][20] These receptors are intracellular chaperone proteins involved in the regulation of calcium signaling and cellular stress responses.[21][22] Ligands for sigma receptors are being investigated for their potential in treating a variety of CNS disorders, including neurodegenerative diseases and psychiatric conditions.[21]

Quantitative Data: Sigma-1 Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Reference |

| 4-Phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Sigma-1 | High Affinity | [23] |

| Haloperidol | Sigma-1 | 4.5 (IC50) | [22] |

| N-(4-methoxyphenoxy)ethyl]piperidine derivatives | Sigma-1 | 0.89-1.49 | [24] |

| N-(p-chlorophenoxy)ethyl]piperidine derivatives | Sigma-1 | 0.34-1.18 | [24] |

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.[21][25]

Materials:

-

Membrane preparations from tissues with high sigma-1 receptor expression (e.g., guinea pig liver) or cells expressing the receptor.

-

Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).

-

Non-specific binding control: Haloperidol.

-

Test compounds (4-phenylpiperidine derivatives).

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Reaction Setup: In a reaction tube, combine the membrane preparation, a fixed concentration of --INVALID-LINK---Pentazocine, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of Haloperidol.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.[22]

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: In Vivo Analgesia Assessment (Hot-Plate Test)

The hot-plate test is a common in vivo assay to evaluate the analgesic effects of compounds, including those acting on opioid receptors.[26][27][28][29][30]

Conclusion

Derivatives of 4-phenylpiperidine represent a versatile and pharmacologically significant class of compounds with profound effects on the central nervous system. Their ability to selectively target and modulate opioid, dopamine, and sigma receptors underscores their therapeutic potential for a wide range of disorders, from pain management to complex neuropsychiatric conditions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic benefits of this important chemical scaffold. The continued investigation into the structure-activity relationships and signaling pathways of these derivatives will undoubtedly lead to the development of novel and improved therapeutics.

References

- 1. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dopamine receptor D2 - Creative Biogene [creative-biogene.com]

- 15. benchchem.com [benchchem.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ricerca.uniba.it [ricerca.uniba.it]

- 25. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. maze.conductscience.com [maze.conductscience.com]

- 27. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 28. dol.inf.br [dol.inf.br]

- 29. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 30. meliordiscovery.com [meliordiscovery.com]

The 4-Phenylpiperidine Scaffold: A Cornerstone in the Design of Neuroleptic Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of neuroleptic drugs. Its unique three-dimensional structure allows for optimal interaction with key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis, primarily the dopamine D2 and serotonin 5-HT2A receptors. This guide provides a comprehensive technical overview of the role of the 4-phenylpiperidine scaffold in neuroleptic drugs, detailing their pharmacology, structure-activity relationships, and the experimental methodologies used in their evaluation.

The Pharmacological Significance of the 4-Phenylpiperidine Scaffold

Neuroleptic drugs containing the 4-phenylpiperidine scaffold exert their antipsychotic effects through the modulation of dopaminergic and serotonergic pathways in the central nervous system. The core mechanism of action for most of these agents is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions[1][2][3].

Many second-generation (atypical) antipsychotics, which also feature this scaffold, exhibit a high affinity for the serotonin 5-HT2A receptor. The dual antagonism of D2 and 5-HT2A receptors is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative and cognitive symptoms of schizophrenia[4].

Key Neuroleptic Drugs Featuring the 4-Phenylpiperidine Scaffold

Several prominent antipsychotic agents are built upon the 4-phenylpiperidine framework. These include:

-

Haloperidol: A typical antipsychotic of the butyrophenone class, it is a potent D2 receptor antagonist[5].

-

Risperidone: An atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors[6].

-

Pimozide: A diphenylbutylpiperidine derivative with potent D2 receptor blocking activity.

-

Benperidol: Another butyrophenone with strong D2 receptor antagonism.

Quantitative Analysis of Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of 4-phenylpiperidine-based neuroleptics are intrinsically linked to their binding affinities at various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of representative drugs for key receptors. Lower Ki values indicate higher binding affinity.

| Drug | Dopamine D2 | Dopamine D3 | Dopamine D4 | Serotonin 5-HT1A | Serotonin 5-HT2A | Serotonin 5-HT2C | Adrenergic α1 | Histamine H1 | Muscarinic M1 |

| Haloperidol | 0.5 - 1.5 | 0.7 | 5 | 2900 | 180 | 5000 | 13 | 2200 | >10000 |

| Risperidone | 3.3 - 6.2 | 8.9 | 16 | 110 | 0.16 - 0.4 | 47 | 0.8 | 20 | >10000 |

| Pimozide | 0.3 | 1.1 | 1.8 | 2800 | 14 | - | 130 | 1000 | >10000 |

| Benperidol | 0.1 | 0.8 | 1.2 | - | 10 | - | 4.5 | 180 | >10000 |

Note: Ki values can vary between studies depending on the experimental conditions. Data compiled from multiple sources.[5][6][7][8][9]

Signaling Pathways Modulated by 4-Phenylpiperidine Neuroleptics

The therapeutic and adverse effects of these drugs are a direct consequence of their interference with intracellular signaling cascades initiated by receptor binding.

Dopamine D2 Receptor Signaling

The D2 receptor is a member of the D2-like family of dopamine receptors and is primarily coupled to the Gαi/o class of G-proteins. Antagonism of the D2 receptor by 4-phenylpiperidine neuroleptics blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to a downstream modulation of cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gαq class of G-proteins. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Atypical antipsychotics with 4-phenylpiperidine scaffolds block this pathway.

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-phenylpiperidine neuroleptics is highly dependent on their chemical structure. Key SAR observations include:

-

The Piperidine Nitrogen: This basic nitrogen is crucial for receptor interaction, typically forming a salt bridge with an acidic residue in the receptor binding pocket. The substituent on this nitrogen significantly influences potency and receptor selectivity. For instance, in the butyrophenone series, a three-carbon chain between the piperidine nitrogen and a fluorinated phenyl ring is optimal for D2 receptor affinity[10].

-

The 4-Phenyl Group: The orientation of the phenyl ring relative to the piperidine ring (axial vs. equatorial) can impact binding affinity[11][12]. Substituents on this phenyl ring also modulate activity. For example, a para-fluoro substituent is common in many potent neuroleptics.

-

Substituents on the Piperidine Ring: Modifications to the piperidine ring itself can fine-tune the pharmacological profile. For example, the introduction of a hydroxyl group at the 4-position of the piperidine ring, alongside the 4-phenyl group, is a common feature in many potent neuroleptics like haloperidol.

Experimental Protocols

The characterization of 4-phenylpiperidine neuroleptics relies on a suite of in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing recombinant human D2 receptors (e.g., CHO or HEK293 cells) or from rat striatum.

-

Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding determinant: 10 µM (+)-Butaclamol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

-

Test compounds (4-phenylpiperidine derivatives) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, [3H]-Spiperone (at a concentration close to its Kd, e.g., 0.2-0.5 nM), and varying concentrations of the test compound in the assay buffer.

-

For total binding wells, omit the test compound. For non-specific binding wells, add 10 µM (+)-Butaclamol.

-

Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium[13][14][15].

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assay for Serotonin 5-HT2A Receptor (IP-One HTRF Assay)

This assay measures the functional activity of a compound at the 5-HT2A receptor by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation.

-

Materials:

-

CHO-K1 cells stably expressing the human recombinant 5-HT2A receptor.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

-

Stimulation buffer.

-

Serotonin (as a reference agonist).

-

Test compounds (4-phenylpiperidine derivatives).

-

384-well low volume white plates.

-

HTRF-compatible microplate reader.

-

-

Procedure:

-

Seed the 5-HT2A expressing cells into the 384-well plates and allow them to adhere.

-

Add the test compound (for antagonist mode) or buffer to the cells and incubate for a specified time (e.g., 30 minutes at 37°C)[16][17].

-

Add the agonist (serotonin at its EC80 concentration for antagonist mode) and incubate for a further period (e.g., 60 minutes at 37°C)[16].

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).

-

Incubate at room temperature for 60 minutes to allow for the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor emission / donor emission).

-

For antagonist mode, plot the HTRF ratio against the log concentration of the test compound to determine the IC50.

-

In Vivo Models

-

Conditioned Avoidance Response (CAR): This model is predictive of antipsychotic efficacy. A rodent is trained to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics disrupt the avoidance response without impairing the escape response.

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus. Psychotomimetic agents disrupt PPI, and this disruption can be reversed by antipsychotic drugs[18].

-

Catalepsy Test: This test is used to assess the potential for extrapyramidal side effects. Rodents are placed in an awkward posture, and the time it takes for them to correct their posture is measured. Typical antipsychotics with high D2 receptor antagonism, like haloperidol, induce catalepsy.

Antipsychotic Drug Discovery and Development Workflow

The journey from a chemical scaffold to a clinically approved neuroleptic is a long and rigorous process.

Synthesis of the 4-Phenylpiperidine Core

A common synthetic route to the 4-aryl-4-hydroxypiperidine core involves the reaction of a substituted phenylacetonitrile with a bis(2-chloroethyl)amine derivative, followed by cyclization and Grignard reaction or reduction. More modern approaches utilize palladium-catalyzed cross-coupling reactions to construct the 4-arylpiperidine skeleton[19]. The subsequent N-alkylation or acylation allows for the introduction of various side chains to generate a library of compounds for screening.

Conclusion

The 4-phenylpiperidine scaffold remains a remarkably versatile and enduringly important structural motif in the development of neuroleptic drugs. Its ability to be readily modified to achieve desired pharmacological profiles, particularly with respect to dopamine D2 and serotonin 5-HT2A receptor activity, has cemented its place in the armamentarium against psychotic disorders. A thorough understanding of its structure-activity relationships, the signaling pathways it modulates, and the experimental methods used for its evaluation is critical for the rational design of next-generation antipsychotics with improved efficacy and tolerability.

References

- 1. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. vbspu.ac.in [vbspu.ac.in]

- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thecarlatreport.com [thecarlatreport.com]

- 6. psychiatrist.com [psychiatrist.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the development of versatile synthetic intermediates. Among these, 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile has emerged as a cornerstone building block for the synthesis of a diverse array of biologically active molecules. Its rigid piperidine scaffold, coupled with the strategic placement of a phenyl and a cyano group, provides a unique three-dimensional framework that is amenable to a wide range of chemical modifications. The presence of the p-toluenesulfonyl (tosyl) protecting group on the piperidine nitrogen not only enhances its stability but also offers a facile route for deprotection and further functionalization. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic potential of derivatives of this compound, underscoring its significance as a pivotal intermediate in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24476-55-9 | [1][2] |

| Molecular Formula | C₁₉H₂₀N₂O₂S | [1][2] |

| Molecular Weight | 340.4 g/mol | [1][2] |

| Melting Point | 200-201 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

Synthesis of the Core Intermediate

The primary route to this compound involves the tosylation of the commercially available 4-phenylpiperidine-4-carbonitrile. This reaction is a standard procedure in organic synthesis, typically proceeding with high efficiency.

Caption: Synthetic route to the core intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Phenylpiperidine-4-carbonitrile

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 4-phenylpiperidine-4-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Key Synthetic Transformations

The synthetic utility of this compound lies in the versatile reactivity of its cyano group, which can be transformed into other valuable functional groups, such as a carboxylic acid or an aminomethyl group.

Caption: Major synthetic pathways from the intermediate.

Hydrolysis to Carboxylic Acid

The nitrile functionality can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, a crucial synthon for the preparation of amides and esters.

Experimental Protocol: Alkaline Hydrolysis

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or a similar alcohol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

A mixture of this compound (1.0 eq) and a solution of sodium hydroxide (e.g., 6M) in a mixture of water and ethanol is heated at reflux.

-

The reaction progress is monitored by TLC until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The aqueous residue is diluted with water and washed with a water-immiscible organic solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material or non-acidic impurities.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-phenyl-1-(p-tolylsulfonyl)piperidine-4-carboxylic acid. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

Reduction to Primary Amine

The reduction of the nitrile group provides access to the corresponding primary amine, a key functional group for the introduction of basic centers in drug candidates and for the construction of various heterocyclic systems. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.[3][4][5]

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% Aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

To a stirred suspension of LiAlH₄ (a molar excess, e.g., 2-3 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with progress monitored by TLC.

-

Upon completion, the reaction is carefully quenched by sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude 4-aminomethyl-4-phenyl-1-(p-tolylsulfonyl)piperidine, which can be further purified by chromatography or crystallization.

Applications in Drug Development

The derivatives of this compound are prevalent in a variety of pharmacologically active compounds. The rigid piperidine core serves as a valuable scaffold for positioning substituents in a defined spatial orientation, which is critical for optimizing interactions with biological targets.

-

Opioid Receptor Modulators: The 4-phenylpiperidine motif is a classic pharmacophore found in numerous opioid analgesics. The ability to introduce diverse functionality at the 4-position via the carboxylic acid or aminomethyl derivatives allows for the fine-tuning of receptor subtype selectivity and the modulation of agonist/antagonist activity.

-

CNS Agents: The lipophilic nature of the phenyl and tosyl groups facilitates crossing the blood-brain barrier, making this scaffold suitable for the development of centrally acting agents, including antidepressants, antipsychotics, and anticonvulsants.

-

Cardiovascular Drugs: Modifications of the piperidine ring and the phenyl group have led to the discovery of potent calcium channel blockers and other cardiovascular agents.

Conclusion

This compound stands out as a highly valuable and versatile synthetic intermediate in the field of drug discovery. Its straightforward synthesis and the facile conversion of its cyano group into other key functional groups provide medicinal chemists with a powerful platform for the rational design and synthesis of novel therapeutic agents. The structural rigidity and tunable physicochemical properties of its derivatives make it an enduring scaffold for targeting a wide range of biological systems. Further exploration of the chemical space accessible from this intermediate is poised to yield the next generation of innovative medicines.

References

- 1. This compound | C19H20N2O2S | CID 90520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Tosyl-Protected Piperidine: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in drug design.[2] A key challenge in the synthesis of complex piperidine-containing molecules is the selective functionalization of the piperidine ring without undesired reactions at the nitrogen atom. This has led to the widespread use of protecting groups, among which the p-toluenesulfonyl (tosyl) group has emerged as a particularly versatile and robust option. This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of tosyl-protected piperidines in modern drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The Ascendance of the Tosyl Protecting Group

The use of the tosyl group as a protecting group for amines dates back to the early 20th century, with its systematic application in peptide synthesis being a notable early example.[3][4] The resulting sulfonamide linkage was found to be exceptionally stable to a wide range of reaction conditions, including acidic and basic hydrolysis, as well as many oxidizing and reducing agents.[5] This stability allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

The application of the tosyl group to the piperidine scaffold was a logical extension of this established methodology. Researchers found that N-tosyl piperidines could serve as versatile intermediates, enabling the introduction of substituents at various positions of the piperidine ring through reactions that would be incompatible with a free secondary amine. The electron-withdrawing nature of the tosyl group also modulates the reactivity of the piperidine ring, which can be exploited in certain synthetic strategies.

Synthesis of Tosyl-Protected Piperidines

A variety of methods have been developed for the synthesis of tosyl-protected piperidines, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.

One of the most common methods is the direct tosylation of a pre-existing piperidine ring. For example, the commercially available piperidin-4-one can be readily converted to N-tosyl-4-piperidone, a key building block for many drug candidates.[6] Another powerful approach involves the cyclization of acyclic precursors, such as unsaturated tosylamides, to construct the piperidine ring with the tosyl group already in place.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Piperidin-4-one | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane | N-Tosyl-4-piperidone | High | [6] |

| Unsaturated Tosylamide | Oxone®, Potassium Iodide, wet Alumina | N-Tosyl-iodopiperidine | Good | Not explicitly quantified in the provided text |

| 2-Amino Alcohols | p-Toluenesulfonyl chloride, Potassium Carbonate, Acetonitrile | N-Tosyl Aziridines (precursors to piperidines) | 75-82 | [7] |

| 2-Amino Alcohols | p-Toluenesulfonyl chloride, Potassium Hydroxide, Water/Dichloromethane | N-Tosyl Aziridines (precursors to piperidines) | 70-86 | [7] |

The Role of Tosyl-Protected Piperidines in Drug Discovery

Tosyl-protected piperidines are pivotal intermediates in the synthesis of a wide range of biologically active molecules. Their utility is particularly evident in the development of ligands for challenging drug targets such as the sigma-1 (σ1) receptor and γ-secretase.

Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein involved in a variety of cellular processes, and its modulation has shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[8] Many potent and selective σ1 receptor ligands incorporate a piperidine scaffold.[9] The synthesis of these ligands often involves the use of N-tosyl piperidine intermediates to allow for the controlled introduction of various substituents that are crucial for high-affinity binding.[10]

Gamma-Secretase (γ-Secretase) Modulators

γ-Secretase is a multi-protein enzyme complex that plays a critical role in the pathogenesis of Alzheimer's disease by producing the amyloid-β (Aβ) peptides that form plaques in the brain.[11] Modulating the activity of γ-secretase to selectively reduce the production of the toxic Aβ42 peptide is a major therapeutic strategy. Several classes of γ-secretase modulators are based on a piperidine core structure, and their synthesis often relies on the use of tosyl-protected intermediates to build the complex molecular architecture required for potent and selective activity.[12]

Deprotection of N-Tosyl Piperidines

The successful application of the tosyl protecting group strategy hinges on its efficient removal at the desired stage of the synthesis. A variety of methods have been developed for the cleavage of the robust sulfonamide bond.

| Method | Reagents and Conditions | Substrate Scope | Yield (%) | Reference |

| Reductive Cleavage | Magnesium in Methanol (Mg/MeOH) | General | 37-80 | [13] |

| Reductive Cleavage | Sodium Naphthalenide | General, tolerates various functional groups | High (e.g., 89 for aziridines) | [7][14] |

| Reductive Cleavage | Samarium Iodide (SmI₂) | Effective for hindered and electron-deficient systems | Near quantitative | [15] |

| Acidic Cleavage | Concentrated HBr or H₂SO₄ | Harsh conditions, limited functional group tolerance | Variable | [16] |

Experimental Protocols

Synthesis of N-Tosyl-4-piperidone

Materials:

-

Piperidin-4-one hydrochloride

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq.) in DCM at 0 °C, add triethylamine (2.2 eq.) dropwise.

-

After stirring for 15 minutes, add a solution of p-toluenesulfonyl chloride (1.05 eq.) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford N-tosyl-4-piperidone as a white solid.

Deprotection of an N-Tosyl Piperidine using Magnesium in Methanol

Materials:

-

N-Tosyl piperidine derivative

-

Magnesium turnings

-

Anhydrous methanol (MeOH)

-

Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol under an inert atmosphere, add the N-tosyl piperidine derivative (1.0 eq.).

-

Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction may be gently heated to reflux to increase the rate.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected piperidine. Further purification may be achieved by column chromatography or distillation.

Conclusion

The tosyl-protected piperidine scaffold has proven to be an invaluable tool in the arsenal of the medicinal chemist. Its robust nature allows for intricate synthetic manipulations, paving the way for the discovery and development of novel therapeutics targeting a range of challenging diseases. A thorough understanding of the synthesis, reactivity, and deprotection of these key intermediates is essential for any researcher, scientist, or drug development professional working at the forefront of pharmaceutical innovation. As the quest for more effective and selective drugs continues, the strategic application of tosyl-protected piperidines is set to remain a cornerstone of modern drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. iris.unict.it [iris.unict.it]

- 9. Design and synthesis of an aminopiperidine series of γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. Design and synthesis of piperazine derivatives as a novel class of γ-secretase modulators that selectively lower Aβ₄₂ production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. scilit.com [scilit.com]

- 14. repositorio.unesp.br [repositorio.unesp.br]

- 15. Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protecting group - Wikipedia [en.wikipedia.org]

Preliminary In-Vitro Screening of 4-Phenylpiperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary in-vitro screening of 4-phenylpiperidine compounds, a scaffold of significant pharmacological interest. The 4-phenylpiperidine core is a key structural feature in a variety of therapeutic agents, particularly those targeting the central nervous system. This document outlines detailed experimental protocols for key assays, presents a compilation of quantitative data from various studies, and visualizes essential signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process.

Introduction to 4-Phenylpiperidine Compounds

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules. These compounds have been successfully developed as analgesics, antipsychotics, antidepressants, and agents for treating neurodegenerative diseases. Their diverse pharmacological profiles stem from their ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) like opioid and dopamine receptors, as well as neurotransmitter transporters and other enzymes. Preliminary in-vitro screening is a critical first step in the drug discovery pipeline to identify and characterize the biological activity of novel 4-phenylpiperidine derivatives.